molecular formula C22H24N2O B6113396 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine

3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine

Cat. No. B6113396
M. Wt: 332.4 g/mol
InChI Key: LANDPAARNHPNHM-UHFFFAOYSA-N
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Description

3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound is also known as MPP or MPP+ and is a derivative of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

Scientific Research Applications

3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has been extensively studied for its potential applications in the field of neuroscience. It is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to symptoms similar to Parkinson's disease in animal models. This property of MPP+ has been used to develop animal models for Parkinson's disease research.

Mechanism of Action

The mechanism of action of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine involves the inhibition of mitochondrial complex I, leading to the production of reactive oxygen species and subsequent oxidative stress. This oxidative stress leads to the selective destruction of dopaminergic neurons in the substantia nigra region of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine are primarily related to its selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease. MPP+ has also been shown to induce apoptosis in various cell types, including dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine in lab experiments is its ability to selectively destroy dopaminergic neurons. This property has been used to develop animal models for Parkinson's disease research. However, one of the limitations of using MPP+ is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine. One of the main areas of focus is the development of new animal models for Parkinson's disease research. Additionally, researchers are exploring the potential use of MPP+ in the development of new therapies for Parkinson's disease and other neurological disorders. Further research is also needed to understand the mechanism of action of MPP+ and its effects on other cell types and physiological systems.
Conclusion:
In conclusion, 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound is known for its ability to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. While the potential toxicity of MPP+ requires careful handling and disposal, it has several advantages for lab experiments and has several future directions for research.

Synthesis Methods

The synthesis of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine involves the reaction of 2-methoxy-1-naphthaldehyde with piperidine in the presence of sodium borohydride. The resulting product is then treated with pyridine to obtain the final compound. The synthesis process is relatively straightforward and has been described in detail in various research articles.

properties

IUPAC Name

3-[1-[(2-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-25-22-12-11-17-7-2-3-9-19(17)20(22)16-24-14-5-4-10-21(24)18-8-6-13-23-15-18/h2-3,6-9,11-13,15,21H,4-5,10,14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANDPAARNHPNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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